molecular formula C19H31N5O2 B2701050 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851940-94-8

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2701050
CAS No.: 851940-94-8
M. Wt: 361.49
InChI Key: SGXJWRAKXCAFPR-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound is notable for its unique structure, which includes a piperidine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of the purine core with a piperidine derivative. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, thereby exerting its effects on blood sugar levels . The pathways involved include the modulation of signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Compared to other xanthine derivatives, 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its piperidine moiety. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-5-6-8-12-24-15(13-23-11-9-7-10-14(23)2)20-17-16(24)18(25)22(4)19(26)21(17)3/h14H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXJWRAKXCAFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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